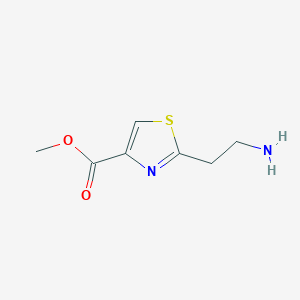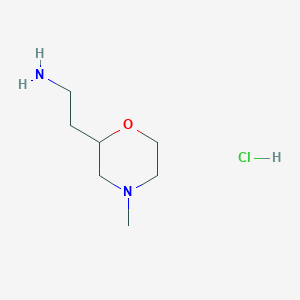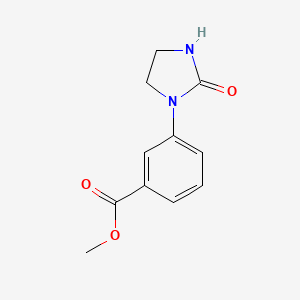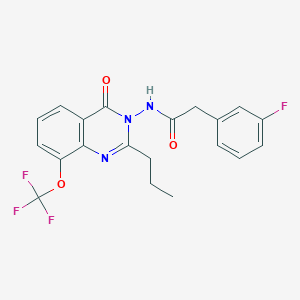
Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-piperidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-piperidinyl)- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyridazine ring fused with an isoquinoline ring, along with additional functional groups that enhance its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-piperidinyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyridazine derivative with an isoquinoline derivative under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions may include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.
化学反応の分析
Types of Reactions
Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperatures).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.
科学的研究の応用
Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-piperidinyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or interfere with viral replication by targeting viral proteins.
類似化合物との比較
Similar Compounds
Pyridazino(4,3-c)quinoline: Similar structure but lacks the isoquinoline ring.
Isoquinoline derivatives: Compounds with similar isoquinoline structures but different substituents.
Pyridazine derivatives: Compounds with similar pyridazine structures but different fused rings or substituents.
Uniqueness
Pyridazino(4,3-c)isoquinoline, 3-(4-methoxyphenyl)-6-(1-piperidinyl)- is unique due to its combination of a pyridazine ring fused with an isoquinoline ring and the presence of a methoxyphenyl and piperidinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
96825-91-1 |
|---|---|
分子式 |
C23H22N4O |
分子量 |
370.4 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-6-piperidin-1-ylpyridazino[4,3-c]isoquinoline |
InChI |
InChI=1S/C23H22N4O/c1-28-17-11-9-16(10-12-17)20-15-21-22(26-25-20)18-7-3-4-8-19(18)23(24-21)27-13-5-2-6-14-27/h3-4,7-12,15H,2,5-6,13-14H2,1H3 |
InChIキー |
FODGRHOLEFBWMW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=NC3=C2)N5CCCCC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12926253.png)



![2-[2-(Dimethylamino)pyrimidin-4-yl]-3,7-dihydro-6H-purine-6-thione](/img/structure/B12926266.png)

![5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12926277.png)


![[1,3]Dioxolo[4,5-c]pyridine-6-carbonitrile](/img/structure/B12926286.png)
![3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12926293.png)
